Ethyl 3-cyclopropylpropanoate

描述

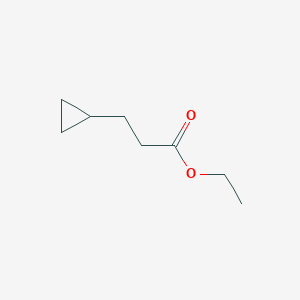

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-cyclopropylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8(9)6-5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDCMLJFHGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336570 | |

| Record name | Ethyl 3-cyclopropylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62021-36-7 | |

| Record name | Ethyl 3-cyclopropylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclopropane Chemistry

The defining feature of ethyl 3-cyclopropylpropanoate is its three-membered cyclopropane (B1198618) ring. This small carbocyclic structure is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.mepurechemistry.orglibretexts.org This inherent strain, estimated to be around 28 kcal/mol, weakens the C-C bonds and makes the cyclopropane ring highly reactive compared to acyclic alkanes or larger cycloalkanes like cyclohexane. utexas.edu

This heightened reactivity allows the cyclopropane ring to participate in a variety of chemical transformations, such as ring-opening reactions, rearrangements, and cycloadditions, making it a valuable structural motif in synthetic organic chemistry. fiveable.mepurechemistry.org The presence of the cyclopropane ring in a molecule can dramatically influence its physical and chemical properties. fiveable.me For instance, the ring can act as a directing group in certain reactions and provides a level of structural rigidity. In the context of this compound, the cyclopropyl (B3062369) group imparts these unique reactive properties and steric influences, which can be exploited in the synthesis of diverse chemical structures, including those with applications in medicinal chemistry and agrochemicals. fiveable.me

Significance of Ester Functional Groups in Chemical Research

The second key component of ethyl 3-cyclopropylpropanoate is the ethyl ester functional group (-COOEt). Esters are a fundamental class of organic compounds, formally derived from the condensation of a carboxylic acid and an alcohol. ebsco.compressbooks.pub This functional group is ubiquitous in both nature and synthetic chemistry, contributing to the flavors and fragrances of fruits and flowers and serving as a cornerstone in numerous industrial and academic applications. solubilityofthings.comnumberanalytics.com

In the realm of chemical research, esters are highly versatile. They serve as crucial intermediates in a wide array of synthetic pathways, enabling the construction of complex organic molecules. solubilityofthings.com The ester group can undergo a variety of transformations, including hydrolysis back to the parent carboxylic acid and alcohol, transesterification to form different esters, and reduction to alcohols. numberanalytics.com It can also participate in important carbon-carbon bond-forming reactions like the Claisen condensation. solubilityofthings.com Furthermore, esters are frequently employed as protecting groups for carboxylic acids due to their relative stability under certain conditions and the ability to be selectively removed. numberanalytics.com The polarity and hydrogen bond accepting capability of the ester group also influence a molecule's physical properties, such as solubility and volatility. organicchemexplained.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Cyclopropylpropanoate

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The three-membered cyclopropane ring in ethyl 3-cyclopropylpropanoate is subject to cleavage under specific conditions due to its inherent ring strain. These reactions can be broadly categorized based on the nature of the attacking species.

Electrophilic Ring-Opening Mechanisms

Electrophilic attack can initiate the opening of the cyclopropane ring, often proceeding through carbocationic intermediates. The stability of these intermediates dictates the regioselectivity of the cleavage. For cyclopropanes bearing activating groups, such as donor-acceptor cyclopropanes, these reactions can be quite facile. rsc.org While the ester group in this compound is an acceptor, its influence is diminished by the two-carbon chain separating it from the ring.

A notable example of electrophilic ring-opening is hydrogenolysis. Under specific catalytic conditions, the cyclopropane ring can be cleaved. For instance, reaction with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst results in the opening of the ring to form ethyl pentanoate. Computational studies using Density Functional Theory (DFT) suggest that this hydrogenation may proceed through a diradical intermediate.

Another example is the reaction with electrophilic halogens. The addition of bromine (Br₂) in an inert solvent like carbon tetrachloride can lead to the formation of ethyl 3-(1,2-dibromopropyl)propanoate via a radical addition mechanism that opens the cyclopropane ring.

Nucleophilic Ring-Opening Pathways

Direct nucleophilic attack on an unactivated cyclopropane ring is generally difficult and requires harsh conditions. In this compound, the cyclopropane ring is not sufficiently activated by the distant ester group to be susceptible to direct attack by common nucleophiles. Studies show that under mild nucleophilic substitution conditions, such as reactions with ammonia (B1221849) or Grignard reagents, the cyclopropane ring remains intact, with the reaction occurring at the ester carbonyl instead.

For nucleophilic ring-opening to occur on such systems, prior activation by an electrophile is typically necessary. rsc.org This often involves the formation of a zwitterionic or carbene intermediate that is then susceptible to nucleophilic attack. uq.edu.aunih.gov However, for this compound itself, this pathway is not commonly observed, and the ring displays considerable stability towards nucleophiles.

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site of reactivity in this compound, readily undergoing hydrolysis under both acidic and basic conditions to yield 3-cyclopropylpropanoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis Kinetics

The hydrolysis of esters in the presence of a strong acid catalyst, such as hydrochloric acid, is a reversible equilibrium-driven process. chemistrysteps.comlibretexts.org The mechanism, typically A_AC2 (acid-catalyzed, bimolecular, acyl-cleavage), involves protonation of the carbonyl oxygen by a hydronium ion. chemistrysteps.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then eliminates a molecule of ethanol and regenerates the acid catalyst to give the final carboxylic acid product. chemistrysteps.com To drive the reaction toward completion, a large excess of water is typically used. libretexts.org

Reduction and Oxidation Chemistry

This compound can undergo various reduction and oxidation reactions that target either the ester group or the cyclopropane ring.

The ester functional group can be selectively reduced using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that converts the ester to the corresponding primary alcohol, 3-cyclopropylpropan-1-ol, without affecting the cyclopropane ring. masterorganicchemistry.com For a more controlled reduction, diisobutylaluminum hydride (DIBAL-H) can be employed, typically at low temperatures, to stop the reaction at the aldehyde stage, yielding ethyl 3-cyclopropylpropanal. masterorganicchemistry.com

Oxidation reactions can target different parts of the molecule depending on the reagent and conditions used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can oxidize the ester, yielding 3-cyclopropylpropanoic acid. libretexts.org Under different conditions, the strained cyclopropane ring itself can be cleaved. Ozonolysis (O₃ followed by a reductive workup with Zn/H₂O) results in products arising from the cleavage of the cyclopropane ring. chemistrysteps.comyoutube.com

Selective Reduction of Ester Group

The ester functional group in this compound is amenable to reduction by various hydride reagents. The choice of reagent is critical for achieving selectivity, either targeting complete reduction to an alcohol or partial reduction to an aldehyde, while preserving the integrity of the cyclopropane ring.

Lithium aluminium hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily converts esters to their corresponding primary alcohols. harvard.edu In the case of this compound, treatment with LiAlH₄ in a suitable solvent like diethyl ether results in the formation of 3-cyclopropylpropan-1-ol. The mechanism proceeds through a tetrahedral intermediate following the nucleophilic attack of the hydride on the ester's carbonyl carbon.

For a more controlled transformation, diisobutylaluminium hydride (DIBAL-H) is employed. This sterically hindered and less reactive hydride source allows for the partial reduction of the ester to an aldehyde. When the reaction is carried out at low temperatures, such as -78°C, this compound can be selectively converted to 3-cyclopropylpropanal, effectively preventing over-reduction to the alcohol and avoiding the opening of the cyclopropane ring. The ability to halt the reduction at the aldehyde stage makes DIBAL-H a valuable tool in synthetic sequences requiring this specific functional group. The principle of achieving chemoselectivity with milder or more specific reagents, such as the NaBH₄-FeCl₂ system used for reducing nitro groups in the presence of esters in other contexts, highlights the importance of reagent choice in complex molecule synthesis. d-nb.info

Selective Reduction of this compound

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| LiAlH₄ (Lithium aluminium hydride) | Et₂O, reflux | 3-Cyclopropylpropan-1-ol | 75–80% | Complete reduction of the ester to a primary alcohol. |

| DIBAL-H (Diisobutylaluminium hydride) | THF, −78°C | 3-Cyclopropylpropanal | ~60% | Selective reduction to the aldehyde; low temperature is crucial to prevent over-reduction and ring opening. |

Oxidative Transformations of the Cyclopropane Ring or Alkyl Chain

The cyclopropane ring of this compound is susceptible to oxidative cleavage due to its inherent ring strain. This reactivity provides a pathway to more complex molecular structures. Strong oxidizing agents can open the three-membered ring. For instance, treatment with ozone followed by a reductive workup (O₃, then Zn/H₂O) leads to cleavage of the cyclopropane ring, resulting in the formation of aldehydes or ketones.

The alkyl chain itself can also be a site of oxidation. Under harsh conditions using potassium permanganate (KMnO₄) and sulfuric acid (H₂SO₄), the ester can be oxidized, though over-oxidation to carbon dioxide can occur at elevated temperatures. The general principle of oxidative radical ring-opening is a known pathway for cyclopropane derivatives, where a radical addition can induce ring-opening to form a more stable alkyl radical, which can then undergo further reactions. beilstein-journals.org

Oxidative Transformations

| Reagent(s) | Conditions | Target | Products | Notes |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous, 80°C | Ester/Alkyl Chain | 3-Cyclopropylpropanoic acid | Over-oxidation to CO₂ is possible at higher temperatures. |

| O₃, then Zn/H₂O | CH₂Cl₂, -78°C | Cyclopropane Ring | Ring cleavage products (aldehydes/ketones) | The high ring strain makes the cyclopropyl (B3062369) group susceptible to oxidative opening. |

Cycloaddition and Rearrangement Reactions

The structural motifs of this compound offer potential for both cycloaddition and rearrangement reactions, although the saturated nature of the cyclopropane ring makes it an unlikely participant in common pericyclic reactions without prior functionalization. msu.edu

Cycloaddition Reactions: Standard cycloaddition reactions like the Diels-Alder or [2+2] cycloadditions typically require unsaturated pi-electron systems. msu.edulibretexts.org The cyclopropane ring in the parent molecule is saturated and thus unreactive as a component in these transformations. However, the molecule could be a substrate for certain types of cycloadditions if functionalized. For instance, [3+2] dipolar cycloadditions are a powerful method for forming five-membered heterocycles and involve a 3-atom dipole. libretexts.orgmdpi.com Studies on related systems, such as the reaction of cyclic nitrones with alkylidene cyclopropanes, show that the presence of a cyclopropane ring can influence the reactivity and regioselectivity of such cycloadditions. rsc.org

Rearrangement Reactions: Rearrangement reactions offer a pathway to skeletal reorganization and the synthesis of complex isomers. While specific rearrangements of this compound are not widely documented, its functional groups suggest potential pathways. For example, the Favorskii rearrangement involves the treatment of α-halogenated ketones with a base to form a cyclopropanone (B1606653) intermediate, which then rearranges. msu.edu Although the substrate is not a ketone, related transformations could be envisioned. More relevant are rearrangements involving the cyclopropyl group itself, which can undergo ring expansion or elimination. For example, computational and experimental studies on N-biphenyl-N-cyclopropyl nitrenium ions show that they can rearrange to form azetium ions (ring expansion) or undergo elimination of ethylene (B1197577). chemrxiv.org Electrochemical methods have also emerged as a modern tool for facilitating various rearrangement reactions. rsc.org

Exploration of Reaction Catalysis and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reactivity, control, and selectivity. Both transition metal catalysis and organocatalysis represent potential avenues for the selective transformation of this compound.

Transition Metal Catalysis in Cyclopropyl Chemistry

Transition metals are well-known to interact with strained ring systems, and cyclopropane chemistry is no exception. purdue.edu Transition metal-catalyzed reactions can facilitate transformations that are otherwise difficult to achieve. A key reaction type is the ring-opening of cyclopropyl derivatives. For instance, related cyclopropanol (B106826) systems can undergo ring-opening catalyzed by transition metals to form either metal homoenolate species or β-keto radicals, depending on the specific metal and reaction conditions. purdue.edu These intermediates can then be trapped intramolecularly to generate more complex heterocyclic structures. purdue.edu

Furthermore, the products derived from this compound can be subjected to transition metal-catalyzed reactions. The alcohol product from its reduction, 3-cyclopropylpropan-1-ol, could be a substrate for oxidation reactions. Palladium nanoparticles, for example, have been shown to be highly efficient and recyclable catalysts for the aerobic oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. diva-portal.org The fundamental steps in many catalytic cycles, such as reductive elimination, are crucial for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

Organocatalytic Approaches to this compound Transformations

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, offers a complementary approach to transition metal catalysis. While specific organocatalytic transformations of this compound are not extensively reported, the principles of organocatalysis suggest potential applications. Many organocatalytic reactions proceed through the activation of carbonyl compounds via the formation of enamine or iminium ion intermediates. It is conceivable that the propanoate portion of the molecule could be activated by a chiral secondary amine catalyst to undergo, for example, α-functionalization reactions. Such an approach could enable the enantioselective introduction of new substituents at the carbon adjacent to the carbonyl group, while leaving the cyclopropyl ring untouched. This remains a promising area for future research and development in the synthesis of complex cyclopropane-containing molecules.

Biological Activity and Structure Activity Relationship Sar Studies of Ethyl 3 Cyclopropylpropanoate and Its Derivatives

In Vitro Bioactivity Assessments

The core structure of Ethyl 3-cyclopropylpropanoate, featuring a cyclopropane (B1198618) ring and a propanoate moiety, serves as a scaffold for various derivatives with significant biological potential. Researchers have synthesized and evaluated numerous analogs, primarily by modifying the ester group into amides and introducing different substituents on the cyclopropane ring or the side chain.

Derivatives of cyclopropanecarboxylic acid, structurally related to this compound, have been investigated for their antimicrobial properties. A notable study focused on a series of amide derivatives, revealing that modifications to the propanoate group significantly influence their activity against various bacterial and fungal strains.

Detailed research findings have shown that converting the ethyl ester of cyclopropanecarboxylic acid to different amide functionalities can lead to compounds with moderate to promising antimicrobial effects. For instance, certain aryl amide derivatives demonstrated greater antibacterial activity compared to their fatty amide counterparts against Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, into the aromatic ring of these amides was found to be beneficial for enhancing antibacterial activity when compared to the presence of electron-donating groups like methoxy.

In terms of antifungal activity, several cyclopropane carboxamide derivatives exhibited moderate efficacy against Candida albicans. Specifically, compounds with certain structural motifs showed promising antifungal activity with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/mL. The nature and position of substituents on the benzene (B151609) ring, as well as the type of amide, were crucial in determining the antifungal potency.

Table 1: In Vitro Antimicrobial Activity of Cyclopropane Carboxamide Derivatives

| Compound ID | Modification | Test Organism | Activity (MIC80 in µg/mL) |

|---|---|---|---|

| F4 | N-cyclohexylcyclopropane-carboxamide | Candida albicans | 128 |

| F5 | N-(p-tolyl)cyclopropane-carboxamide | Candida albicans | 32 |

| F7 | N-(thiazol-2-yl)cyclopropane-carboxamide | Candida albicans | 64 |

| F8 | N-(piperidin-1-yl)cyclopropane-carboxamide | Candida albicans | 16 |

| F9 | N-(thiazol-2-yl)cyclopropane-carboxamide with halogen | Escherichia coli | 32 |

| F10 | N-(pyrimidin-2-yl)cyclopropane-carboxamide | Candida albicans | 128 |

| F14 | N-(4-methylpyrimidin-2-yl)cyclopropane-carboxamide | Candida albicans | 128 |

| F22 | Methoxy-substituted N-aryl cyclopropane carboxamide | Candida albicans | 32 |

| F23 | Methoxy-substituted N-aryl cyclopropane carboxamide | Candida albicans | 32 |

| F24 | Methoxy-substituted N-aryl cyclopropane carboxamide | Candida albicans | 16 |

| F32 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 64 |

| F33 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 128 |

| F34 | Piperazine-substituted N-aryl cyclopropane carboxamide | Candida albicans | 128 |

| F36 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 128 |

| F42 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 16 |

| F49 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 64 |

| F50 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 64 |

| F51 | Halogen-substituted N-aryl cyclopropane carboxamide | Candida albicans | 64 |

Data synthesized from a study on amide derivatives of cyclopropane. nih.gov

The preliminary structure-activity relationship analysis indicated that aryl amides generally possess higher antibacterial activity than fatty amides. nih.gov Furthermore, the presence of halogens on the benzene ring enhanced antibacterial effects, while piperazine (B1678402) amide derivatives were found to be inactive. nih.gov

The anticancer potential of derivatives structurally related to this compound has been explored, with studies focusing on various carboxamide and other cyclopropane-containing compounds. These investigations have revealed that the cyclopropane moiety can be a valuable component in the design of novel cytotoxic agents.

Research into a series of N-substituted 1H-indole-2-carboxamides, which can be considered distant analogs, demonstrated significant antiproliferative activity against several human cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116). The cytotoxicity of these compounds was found to be highly dependent on the nature of the substituent attached to the carboxamide nitrogen. For instance, derivatives bearing anthraquinone (B42736) moieties exhibited potent activity against the K-562 cell line with sub-micromolar IC50 values.

Table 2: In Vitro Anticancer Activity of N-substituted 1H-indole-2-carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4 | K-562 | 0.61 |

| 10 | HCT-116 | 1.01 |

| 12 | K-562 | 0.33 |

| 14 | K-562 | 0.61 |

Data from a study on N-substituted 1H-indole-2-carboxamides. nih.gov

The structure-activity relationship studies on these carboxamide derivatives highlighted that the presence of specific aromatic and polycyclic groups is crucial for their anticancer efficacy. The high selectivity index of some compounds, such as compound 10 against HCT-116 cells, suggests a favorable profile for potential therapeutic development.

Investigations into the anti-inflammatory properties of derivatives related to this compound have shown promising results. A study on a succinimide (B58015) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), provided valuable insights into the potential of this class of compounds to modulate inflammatory pathways.

The in vitro anti-inflammatory activity of MAK01 was assessed through its ability to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The compound demonstrated inhibitory activity against all three enzymes, with the most potent effect observed against 5-LOX.

Table 3: In Vitro Anti-Inflammatory Activity of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)

| Enzyme Assay | IC50 (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data from a study on a pivalate-based Michael product. unl.pt

The inhibitory profile of MAK01 suggests a potential mechanism of action that involves the modulation of arachidonic acid metabolism, a key pathway in inflammation. The structure of MAK01, which combines a succinimide ring with a propanoate moiety, indicates that the presence of these functional groups is important for its anti-inflammatory effects. The study highlights that derivatization of the core propanoate structure can lead to compounds with significant anti-inflammatory potential. unl.pt

常见问题

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-cyclopropylpropanoate, and how can their efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via cyclopropanation of allylic esters or esterification of 3-cyclopropylpropanoic acid. Key steps include:

- Cyclopropane ring formation : Use transition metal catalysts (e.g., Rh(II)) to facilitate intramolecular cyclization of α-diazo esters .

- Esterification : React 3-cyclopropylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .

- Optimization : Adjust reaction temperature (80–100°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading to improve yield. Monitor via TLC or GC-MS for intermediate tracking .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and ester carbonyl (δ 170–175 ppm). Compare with NIST reference data for structural validation .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₈H₁₄O₂ (e.g., [M+H]⁺ = 143.1) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (CLP classification: Skin Corrosion/Irritant Category 1) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The cyclopropane ring introduces:

- Ring Strain : Enhances electrophilicity of the ester carbonyl, accelerating nucleophilic attack.

- Steric Effects : The rigid cyclopropane geometry may hinder bulky nucleophiles (e.g., Grignard reagents).

- Experimental Validation : Compare reaction rates with non-cyclopropane analogs (e.g., ethyl propionate) under identical conditions. Use kinetic studies (e.g., pseudo-first-order analysis) to quantify effects .

Q. What computational methods are suitable for modeling the stereoelectronic effects of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals (e.g., HOMO/LUMO) to predict reactivity sites (software: Gaussian, ORCA) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (force fields: OPLS-AA, CHARMM) .

- Validation : Cross-reference computational results with experimental IR/NMR data to confirm accuracy .

Q. How can researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

- Statistical Analysis : Use ANOVA to compare datasets and identify outliers. Report confidence intervals (95%) for solubility measurements .

- Advanced Characterization : Perform X-ray crystallography to confirm purity and rule out polymorphic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。